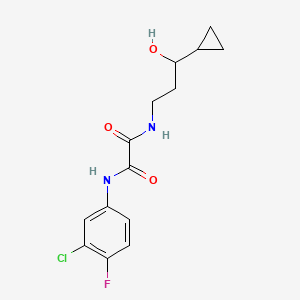
N'-(3-chloro-4-fluorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3-chloro-4-fluorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)ethanediamide is a synthetic organic compound characterized by the presence of a chloro-fluorophenyl group and a cyclopropyl-hydroxypropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chloro-4-fluorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)ethanediamide typically involves a multi-step process:
Formation of the Chloro-Fluorophenyl Intermediate: The initial step involves the chlorination and fluorination of a benzene ring to form the 3-chloro-4-fluorophenyl intermediate. This can be achieved using reagents such as chlorine gas and fluorine gas under controlled conditions.
Cyclopropyl-Hydroxypropyl Intermediate: The next step involves the formation of the cyclopropyl-hydroxypropyl intermediate. This can be synthesized by reacting cyclopropyl bromide with a suitable hydroxypropyl precursor in the presence of a base such as sodium hydroxide.
Coupling Reaction: The final step involves the coupling of the two intermediates to form the desired compound. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of N’-(3-chloro-4-fluorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)ethanediamide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increased yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the chloro and fluoro groups, potentially leading to dehalogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and fluoro positions, to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N’-(3-chloro-4-fluorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)ethanediamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N’-(3-chloro-4-fluorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of the chloro and fluoro groups enhances its binding affinity, while the cyclopropyl-hydroxypropyl moiety contributes to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N’-(3-chloro-4-fluorophenyl)-N-(3-hydroxypropyl)ethanediamide: Lacks the cyclopropyl group, which may affect its stability and binding affinity.
N’-(3-chloro-4-fluorophenyl)-N-(3-cyclopropylpropyl)ethanediamide: Lacks the hydroxy group, which may influence its reactivity and solubility.
Uniqueness
N’-(3-chloro-4-fluorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)ethanediamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the chloro-fluorophenyl and cyclopropyl-hydroxypropyl groups enhances its versatility in various applications.
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClFN2O3/c15-10-7-9(3-4-11(10)16)18-14(21)13(20)17-6-5-12(19)8-1-2-8/h3-4,7-8,12,19H,1-2,5-6H2,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNIOJSFNLJRLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














